1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene
Overview
Description
1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene is a chemical compound with the molecular formula C8H7ClF2 and a molecular weight of 176.591 . It is a specialty product often used for research and development .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The exact spatial arrangement of these atoms contributes to the unique properties of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene are determined by its molecular structure. It has a molecular weight of 176.591 . More detailed properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Preparation
- A convenient synthesis method for high-purity 1-chloro-2,6-difluorobenzene, which shares structural similarities with the chemical , has been developed. This method is important for agricultural and pharmaceutical applications, utilizing sulfonyl chloride to direct fluorine substitution and yielding good overall results with low-cost commodity chemicals (R. Moore, 2003).
Chemical Modifications and Derivatives
- Research on 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2,6-dinitrobenzene provides insights into nucleophilic substitution reactions and the synthesis of new compounds with potential applications in heterocyclic chemistry (A. M. Sipyagin et al., 2004).
Catalytic and Chemical Reactions
- In the field of catalytic chemistry, studies on rhodium-catalyzed substitution reactions of aryl fluorides with disulfides, including polyfluorobenzenes, highlight the utility of fluorinated benzenes in synthesizing diverse aryl sulfides, which have various industrial and pharmaceutical applications (M. Arisawa et al., 2008).
Material Sciences and Engineering
- Research on fluorinated polyimides based on various difluorobenzene derivatives, including 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene, shows significant potential in creating materials with enhanced solubility, lower color intensity, and improved dielectric properties. This has implications for advanced material applications (Chin‐Ping Yang & Feng-Zhi Hsiao, 2004).
Environmental Chemistry
- A study on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis highlights the environmental impact and degradation pathways of fluorinated compounds, which is crucial for understanding their environmental fate and potential bioremediation strategies (I. Moreira et al., 2009).
Safety And Hazards
1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation and long-lasting harmful effects to aquatic life . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-8(12,13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFMVSDUWNDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)Cl)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229566 | |
Record name | 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene | |
CAS RN |
1138444-89-9 | |
Record name | 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.